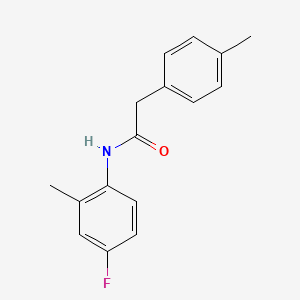
2-methoxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as MNDC and is a heterocyclic compound that belongs to the pyridine family. The unique chemical structure of MNDC makes it an attractive compound for various scientific research applications, including drug discovery, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
MNDC has been extensively studied for its potential applications in drug discovery. Several studies have shown that MNDC exhibits promising biological activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, MNDC has been shown to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The exact mechanism of action of MNDC is not yet fully understood. However, several studies have suggested that MNDC may exert its biological activity through the inhibition of key enzymes involved in cellular processes, such as DNA synthesis and protein synthesis.
Biochemical and physiological effects:
MNDC has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that MNDC can induce apoptosis, or programmed cell death, in cancer cells. Additionally, MNDC has been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that MNDC can inhibit tumor growth in mice, further demonstrating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of MNDC is a simple and efficient process, making it an attractive compound for various research applications. Additionally, MNDC exhibits promising biological activity against various cancer cell lines and bacterial strains, making it a potential candidate for the development of new drugs and antibiotics. However, MNDC has certain limitations for lab experiments. MNDC is a relatively unstable compound and can decompose under certain conditions, making it difficult to handle and store. Additionally, MNDC has limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on MNDC. One potential area of research is the development of MNDC-based drugs for the treatment of cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of MNDC and its potential applications in other fields, such as materials science and organic synthesis. Finally, further research is needed to address the limitations of MNDC for lab experiments, such as its stability and solubility, in order to fully realize its potential for scientific research.
Métodos De Síntesis
MNDC can be synthesized through a one-pot, three-component reaction between malononitrile, 2-methoxybenzaldehyde, and nitromethane. The reaction is typically carried out in the presence of a catalyst, such as piperidine or triethylamine, at room temperature. The synthesis of MNDC is a simple and efficient process, making it an attractive compound for various research applications.
Propiedades
IUPAC Name |
2-methoxy-5-nitro-6-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4/c1-14-7-4(3-8)2-5(10(12)13)6(11)9-7/h2H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTXODMFVHEDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=O)N1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-methyl-2-furamide](/img/structure/B5290906.png)
![6-cyclopentyl-2-methoxy-3-{[(2-methoxy-1-methylethyl)amino]methyl}-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5290916.png)


![4-(5-methylpyridin-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidin-4-ol](/img/structure/B5290922.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5290925.png)


![2-methyl-5-(2-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-2-oxoethyl)-4(3H)-pyrimidinone](/img/structure/B5290949.png)
![1-[(benzylamino)sulfonyl]piperidine-2-carboxamide](/img/structure/B5290958.png)
![5-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5290973.png)
![1-[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5290981.png)
![2-(5-fluoro-2-methylphenyl)-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]acetamide](/img/structure/B5290988.png)
![N-(4-bromophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5290992.png)
